molecular formula C29H34ClN3O2 B4134757 2-(1-adamantyl)-N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}acetamide

2-(1-adamantyl)-N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}acetamide

Cat. No. B4134757
M. Wt: 492.0 g/mol
InChI Key: HHGVFCUSVZWXCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-adamantyl)-N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}acetamide, also known as ACP-105, is a non-steroidal selective androgen receptor modulator (SARM). It was developed as a potential treatment for muscle wasting and bone loss associated with aging and chronic diseases. ACP-105 has shown promising results in animal studies, and its potential therapeutic applications are being investigated.

Mechanism of Action

2-(1-adamantyl)-N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}acetamide selectively binds to androgen receptors in muscle and bone tissue. This binding activates the androgen receptor, leading to increased protein synthesis and muscle growth. 2-(1-adamantyl)-N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}acetamide also has a positive effect on bone mineral density and bone strength. Unlike traditional androgenic steroids, 2-(1-adamantyl)-N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}acetamide does not bind to androgen receptors in other tissues, such as the prostate gland, which reduces the risk of side effects.
Biochemical and Physiological Effects:
2-(1-adamantyl)-N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}acetamide has been shown to increase lean body mass and bone mineral density in animal studies. It also improves muscle strength and physical function in aged rats. 2-(1-adamantyl)-N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}acetamide has a positive effect on bone mineral density and bone strength without affecting prostate weight or causing other androgenic side effects. These findings suggest that 2-(1-adamantyl)-N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}acetamide has potential as a treatment for muscle wasting and bone loss associated with aging and chronic diseases.

Advantages and Limitations for Lab Experiments

2-(1-adamantyl)-N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}acetamide has several advantages for laboratory experiments. It is a selective androgen receptor modulator, which means that it has a specific target and does not affect other tissues. This reduces the risk of side effects and makes it easier to study the effects of 2-(1-adamantyl)-N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}acetamide on muscle and bone tissue. 2-(1-adamantyl)-N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}acetamide is also stable and easy to synthesize, which makes it a useful tool for studying the androgen receptor and its role in muscle and bone physiology.
One limitation of 2-(1-adamantyl)-N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}acetamide is that it has only been studied in animal models, and its safety and efficacy in humans are not yet known. Another limitation is that the long-term effects of 2-(1-adamantyl)-N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}acetamide on muscle and bone tissue are not yet known. Further studies are needed to investigate the safety and efficacy of 2-(1-adamantyl)-N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}acetamide in humans.

Future Directions

There are several future directions for research on 2-(1-adamantyl)-N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}acetamide. One area of interest is its potential as a treatment for muscle wasting and bone loss associated with aging and chronic diseases. Further studies are needed to investigate the safety and efficacy of 2-(1-adamantyl)-N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}acetamide in humans. Another area of interest is the development of other selective androgen receptor modulators with improved efficacy and safety profiles. These compounds could have potential as treatments for a variety of conditions, including muscle wasting, osteoporosis, and cancer cachexia.

Scientific Research Applications

2-(1-adamantyl)-N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}acetamide has been studied extensively in animal models to investigate its potential therapeutic applications. It has been shown to increase lean body mass and bone mineral density in castrated male rats. 2-(1-adamantyl)-N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}acetamide also improved muscle strength and physical function in aged rats. These findings suggest that 2-(1-adamantyl)-N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}acetamide has potential as a treatment for muscle wasting and bone loss associated with aging and chronic diseases.

properties

IUPAC Name

2-(1-adamantyl)-N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34ClN3O2/c30-24-3-1-23(2-4-24)28(35)33-11-9-32(10-12-33)26-7-5-25(6-8-26)31-27(34)19-29-16-20-13-21(17-29)15-22(14-20)18-29/h1-8,20-22H,9-19H2,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGVFCUSVZWXCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)CC34CC5CC(C3)CC(C5)C4)C(=O)C6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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